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molecular formula C12H13BrN2O2 B592297 tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1228014-35-4

tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No. B592297
M. Wt: 297.152
InChI Key: XIWJCGZCLBMYBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492381B2

Procedure details

4-Bromo-1H-pyrrolo[2,3-b]pyridine. A solution of trifluoromethyl sulfonic anhydride (9.3 g, 33 mmol) was added dropwise to a mixture of 1H-pyrrolo[2,3-b]pyridine 7-oxide (3 g, 22 mmol) and tetrabutyl ammonium bromide (10.8 g, 33 mmol) in N,N-dimethylformamide (30 mL) at 0° C. The resulting mixture was stirred at 0° C. for 4 h and at room temperature overnight. The reaction was quenched with water and neutralized with 1N sodium hydroxide to pH=7. The resulting mixture was extracted twice with a mixture of methylene chloride and i-propanol (30 mL, Vm:Vp=4:1). The organic layer was combined, dried over anhydrous sodium sulfate, concentrated and purified by a reverse-phase preparatory HPLC (0-30%: acetonitrile+0.1% TFA in water+0.1% TFA, over 15 min.) to give the title compound (1.5 g, 34.3% yield). MS (ESI) m/z 196.8 [M+1]+, 198.8 [M+3]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
10.8 g
Type
catalyst
Reaction Step Two
Yield
34.3%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[NH:8][CH:9]=[CH:10][C:3]=12.FC(S(OS(C(F)(F)F)(=O)=O)(=O)=[O:16])(F)F.N1[C:30]2=[N+]([O-])C=C[CH:34]=[C:29]2[CH:28]=C1.CN(C)[CH:38]=[O:39]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([C:38]([O:39][C:29]([CH3:30])([CH3:34])[CH3:28])=[O:16])[CH:9]=[CH:10][C:3]=12 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C2C(=NC=C1)NC=C2
Step Two
Name
Quantity
9.3 g
Type
reactant
Smiles
FC(F)(F)S(=O)(=O)OS(=O)(=O)C(F)(F)F
Name
Quantity
3 g
Type
reactant
Smiles
N1C=CC=2C1=[N+](C=CC2)[O-]
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
10.8 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 4 h and at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water and neutralized with 1N sodium hydroxide to pH=7
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted twice with a mixture of methylene chloride and i-propanol (30 mL, Vm:Vp=4:1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by a reverse-phase preparatory HPLC (0-30%: acetonitrile+0.1% TFA in water+0.1% TFA, over 15 min.)
Duration
15 min

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C2C(=NC=C1)N(C=C2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 34.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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